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molecular formula C11H8Cl2 B8601719 2-Chloro-6-chloromethylnaphthalene

2-Chloro-6-chloromethylnaphthalene

Cat. No. B8601719
M. Wt: 211.08 g/mol
InChI Key: NKNWDMQCOPTACU-UHFFFAOYSA-N
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Patent
US04055595

Procedure details

Thionyl chloride (99.4 g.) is added dropwise at 0° C. during 1 hour to a stirred suspension of the 6-chloro-2-hydroxymethylnaphthalene (96.3 g.) in a mixture of pyridine (59.0 g.) and chloroform (2 3 l). The mixture is stirred for 1 hour at 20° C., then treated dropwise with methanol (60 ml.) and stored for 18 hours. The solution is washed with water, 3N-hydrochloric acid, and water again, dried with magnesium sulphate and evaporated. The residue is crystallised from light petroleum (b.p. 80°-100° C.) to give 2-chloromethyl-6-chloronaphthalene (101 g.) m.p. 107°-110° C. raised to 110°-111° C. by further crystallisation.
Quantity
99.4 g
Type
reactant
Reaction Step One
Quantity
96.3 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
solvent
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([CH2:16]O)[CH:10]=[CH:9]2.CO>N1C=CC=CC=1.C(Cl)(Cl)Cl>[Cl:3][CH2:16][C:11]1[CH:10]=[CH:9][C:8]2[C:13](=[CH:14][CH:15]=[C:6]([Cl:5])[CH:7]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
99.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
96.3 g
Type
reactant
Smiles
ClC=1C=C2C=CC(=CC2=CC1)CO
Name
Quantity
59 g
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
stored for 18 hours
Duration
18 h
WASH
Type
WASH
Details
The solution is washed with water, 3N-hydrochloric acid, and water again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallised from light petroleum (b.p. 80°-100° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=CC2=CC=C(C=C2C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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